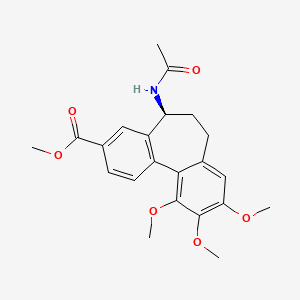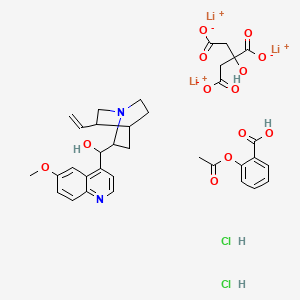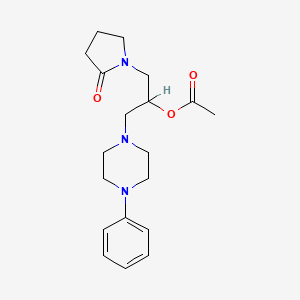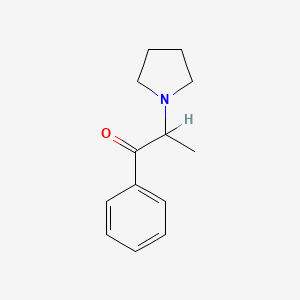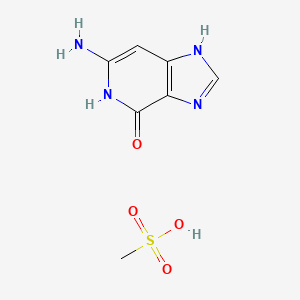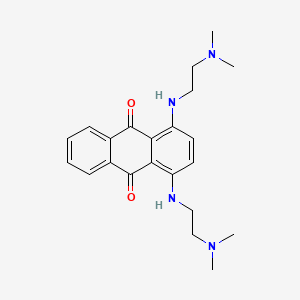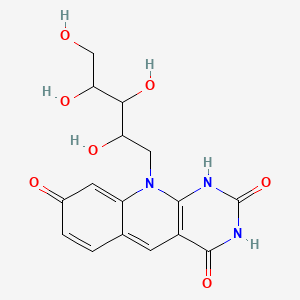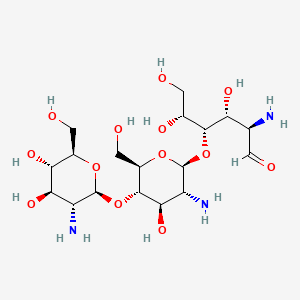
2H-1-Benzopyran-2-one, 7-(diethylamino)-
Overview
Description
7-(diethylamino)-1-benzopyran-2-one is a member of coumarins.
Properties
IUPAC Name |
7-(diethylamino)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-14(4-2)11-7-5-10-6-8-13(15)16-12(10)9-11/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAMGWKESXGGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066627 | |
| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 7-Diethylaminocoumarin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15094 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
20571-42-0 | |
| Record name | 7-Diethylaminocoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20571-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Diethylaminocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020571420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(diethylamino)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-Diethylaminocoumarin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NX73KU7CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 7-diethylaminocoumarin?
A1: The molecular formula of 7-diethylaminocoumarin is C13H17NO2, and its molecular weight is 219.28 g/mol. []
Q2: What are the key spectroscopic properties of 7-diethylaminocoumarin?
A2: 7-Diethylaminocoumarin exhibits characteristic absorption and fluorescence spectra. Its absorption maximum typically lies around 370-400 nm, depending on the solvent. [] The fluorescence emission maximum is observed in the blue-green region, around 450-500 nm. [] The fluorescence quantum yield of 7-diethylaminocoumarin is generally high, making it a suitable fluorophore for various applications. []
Q3: How does the fluorescence of 7-diethylaminocoumarin vary with solvent polarity?
A3: 7-Diethylaminocoumarin exhibits solvent-dependent fluorescence properties. Its emission spectrum shifts to longer wavelengths (red shift) with increasing solvent polarity. This behavior is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents. []
Q4: Is 7-diethylaminocoumarin stable in acidic media?
A4: 7-Diethylaminocoumarin derivatives, particularly Schiff bases, can be susceptible to hydrolysis in acidic media. The stability depends on the specific substituents on the coumarin ring and the presence of supramolecular hosts like cucurbit[7]uril. []
Q5: How is 7-diethylaminocoumarin used in biological research?
A5: 7-Diethylaminocoumarin is a versatile fluorophore used in various biological applications. For example, it can be conjugated to biomolecules like vinblastine to study its interaction with tubulin using fluorescence spectroscopy. [] It has also been utilized as a fluorescent label for alcohols in high-performance liquid chromatography (HPLC). []
Q6: How does 7-diethylaminocoumarin interact with micelles?
A6: 7-Diethylaminocoumarin can be incorporated into micelles, with its photophysical properties being influenced by the micellar environment. Studies have shown that the fluorescence quantum yield, decay time, and rotational relaxation time of 7-diethylaminocoumarin can vary depending on the chain length, head group of the surfactants used, and the presence of additives like urea. [, ]
Q7: Can 7-diethylaminocoumarin derivatives be used for the detection of specific ions?
A7: Yes, researchers have developed 7-diethylaminocoumarin-based fluorescent probes for the selective detection of ions like cyanide. These probes typically work based on a "turn-on" mechanism, where the fluorescence intensity of the probe significantly increases upon binding to the target ion. []
Q8: Can 7-diethylaminocoumarin be used to study energy transfer processes?
A8: Yes, 7-diethylaminocoumarin can participate in Förster resonance energy transfer (FRET) processes. Studies have investigated its potential use as a FRET donor in combination with an acceptor dye like fluorescein-5-thiosemicarbazide (FTSC). [] Additionally, dendrimer-dye assemblies incorporating 7-diethylaminocoumarin have been developed to mimic the energy funnel of photosynthetic units. []
Q9: How does 7-diethylaminocoumarin contribute to the understanding of photopolymerization processes?
A9: 7-Diethylaminocoumarin derivatives, such as bis(7-diethylaminocoumarin) ketone-3 (DEACK), have been investigated as photosensitizers in photopolymerization reactions. They can sensitize the homolysis of initiators like o-chlorohexaarylbisimidazole (o-Cl-HABI), leading to the generation of radicals that initiate polymerization. []
Q10: What is the potential of 7-diethylaminocoumarin in material science?
A10: 7-Diethylaminocoumarin derivatives have found applications in material science, particularly in developing solid-state fluorescent materials. These materials have shown potential for applications like optical waveguides. [] Additionally, 7-diethylaminocoumarin-doped liquid crystalline semiconductors have demonstrated polarized light emission, offering opportunities in display technologies. []
Q11: How do structural modifications of 7-diethylaminocoumarin affect its fluorescence properties?
A11: Introducing various substituents on the coumarin core can significantly impact the fluorescence properties of 7-diethylaminocoumarin. For instance, incorporating electron-withdrawing groups like trifluoromethyl at the 4-position can lead to a larger Stokes shift compared to unsubstituted derivatives. [] Additionally, replacing the diethylamino group with a monoethylamino group can significantly enhance the fluorescence quantum yield. []
Q12: Have any novel 7-diethylaminocoumarin derivatives with unique properties been synthesized?
A12: Yes, researchers have synthesized novel 7-diethylaminocoumarin derivatives with aggregation-induced emission (AIE) properties. These compounds exhibit enhanced fluorescence emission upon aggregation in water, making them promising candidates for various applications. []
Q13: Have computational studies been conducted on 7-diethylaminocoumarin?
A13: Yes, computational methods, including density functional theory (DFT) calculations, have been employed to study the electronic structure and spectroscopic properties of 7-diethylaminocoumarin derivatives. [] These studies provide valuable insights into the structure-property relationships and can guide the design of new coumarin-based fluorophores with tailored properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(17-Methylmorphinan-3-yl)oxy]phenol](/img/structure/B1218315.png)
![4-Amino-2-methyl-6,8-bis(methylamino)octahydro-2h-pyrano[2,3-b][1,4]benzodioxine-4a,7,9(10ah)-triol](/img/structure/B1218317.png)
![N-[2-(1,3-diazepin-2-ylideneamino)ethyl]-1,3-diazepin-2-imine;dihydroiodide](/img/structure/B1218319.png)
